![molecular formula C17H11ClN2O2S3 B2692248 3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 315695-76-2](/img/structure/B2692248.png)

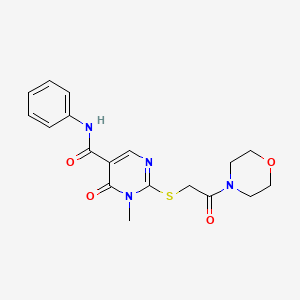

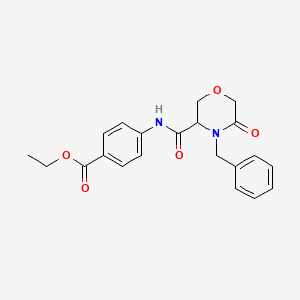

3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Enzyme Inhibition Studies

Research has explored the inhibition properties of compounds related to 3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide. For example, a study by Pietsch and Gütschow (2005) synthesized thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, investigating their ability to inhibit cholesterol esterase (CEase) and acetylcholinesterase (AChE) (Pietsch & Gütschow, 2005).

Metal-Organic Frameworks

Another aspect of research involves the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. Wang et al. (2016) demonstrated how these frameworks display sensing properties and moderate adsorption properties toward gases like N2 and CO2 (Wang et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds using derivatives of benzo[b]thiophene has been explored. Sharba et al. (2005) described the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, highlighting the chemical versatility of these compounds (Sharba et al., 2005).

Antibacterial and Antifungal Studies

Isloor et al. (2010) investigated new benzo[b]thiophene derivatives, examining their antibacterial, antifungal, and anti-inflammatory activities. This research highlights the potential of benzo[b]thiophene derivatives in developing new therapeutic agents (Isloor et al., 2010).

Antimicrobial Properties

Kheder and Mabkhot (2012) focused on the synthesis and antimicrobial studies of novel compounds containing the thieno[2,3-b]thiophene moiety. Their work demonstrates the antimicrobial potential of these derivatives (Kheder & Mabkhot, 2012).

Apoptosis-Inducing Agents for Cancer

Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a related compound, highlighting the potential of thieno[2,3-d][1,3]thiazin-2-yl derivatives in cancer treatment (Gad et al., 2020).

Mechanism of Action

It’s worth noting that the compound contains structural elements of both indole and thiophene . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene and its substituted derivatives also show interesting applications in the field of medicinal chemistry, with a wide range of therapeutic properties .

properties

IUPAC Name |

3-chloro-N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S3/c1-7-8(2)23-15-11(7)16(22)25-17(20-15)19-14(21)13-12(18)9-5-3-4-6-10(9)24-13/h3-6H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJKMZYYFSMPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2692171.png)

![Tert-butyl 2-(3-chloro-4-methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2692176.png)

![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2692187.png)